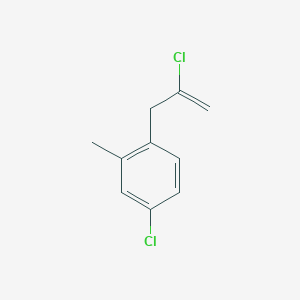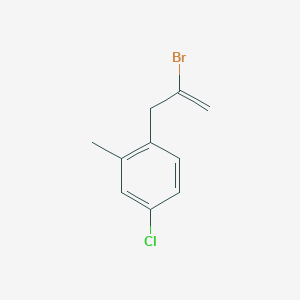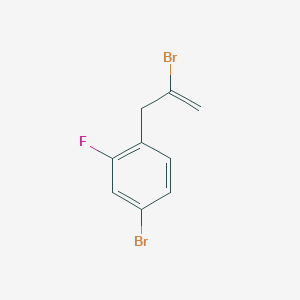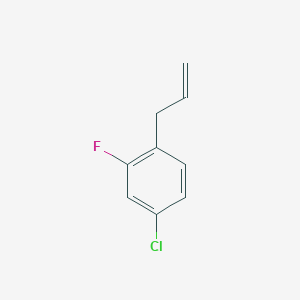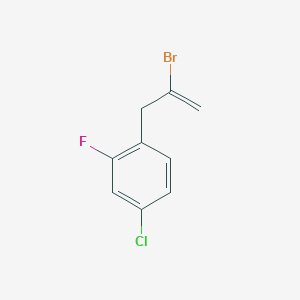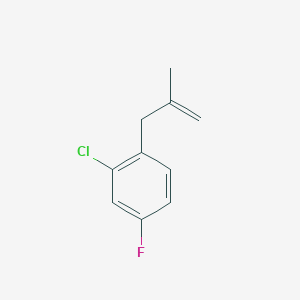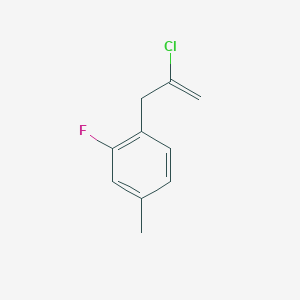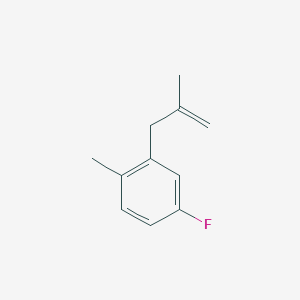
2-Bromo-3-(2-fluoro-4-methylphenyl)-1-propene
Übersicht
Beschreibung
2-Bromo-3-(2-fluoro-4-methylphenyl)-1-propene is a useful research compound. Its molecular formula is C10H10BrF and its molecular weight is 229.09 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Applications
A Practical Synthesis of 2-Fluoro-4-bromobiphenyl In the realm of organic chemistry, the compound 2-Fluoro-4-bromobiphenyl, a key intermediate for manufacturing non-steroidal anti-inflammatory and analgesic materials, demonstrates the relevance of bromo and fluoro functional groups. This compound, similar in its functional groups to 2-Bromo-3-(2-fluoro-4-methylphenyl)-1-propene, has been studied extensively due to the challenges associated with its synthesis. Researchers have developed a practical pilot-scale method for its preparation, highlighting the complexities and precautions needed when working with such volatile and potentially explosive intermediates like methyl nitrite, which is involved in its synthesis (Qiu, Gu, Zhang, & Xu, 2009).
Fluorescent Applications in Medicine and Technology
Amyloid Imaging in Alzheimer's Disease In the medical field, certain bromo and fluoro compounds, such as [18F] 1,1-dicyano-2-[6-(dimethylamino)-2-naphtalenyl] propene, have been pivotal in advancing diagnostic techniques, specifically in the imaging of amyloid plaques in Alzheimer's disease. These compounds, used as radioligands in PET scans, significantly contribute to the early detection and understanding of Alzheimer's, showcasing the potential biomedical applications of similarly structured compounds (Nordberg, 2007).
Methylene Blue in Fluorescent Imaging Similarly, the use of methylene blue, a fluorescent dye, in medical imaging further exemplifies the significance of chemical compounds with specific functional groups in enhancing diagnostic and surgical precision. Its application in various domains, such as the visualization of ureters and identification of pancreatic tumors, underlines the compound's versatility and potential, hinting at the broad applicability of this compound in similar technological advancements (Cwalinski et al., 2020).
Chemical Sensing
Fluorescent Chemosensors The development of fluorescent chemosensors based on compounds like 4-Methyl-2,6-diformylphenol, which bears a resemblance in functional group complexity to this compound, illustrates the compound's potential in the field of chemical sensing. These chemosensors, designed for high selectivity and sensitivity, are capable of detecting a variety of analytes, ranging from metal ions to neutral molecules, showcasing the broad spectrum of applications that similarly structured compounds might have in environmental monitoring, clinical diagnostics, and more (Roy, 2021).
Eigenschaften
IUPAC Name |
1-(2-bromoprop-2-enyl)-2-fluoro-4-methylbenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrF/c1-7-3-4-9(6-8(2)11)10(12)5-7/h3-5H,2,6H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJEBHZRADWLTPM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)CC(=C)Br)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrF | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


